Home > Products > Screening Compounds P130673 > 7-Bromoindirubin-3-acetoxime
7-Bromoindirubin-3-acetoxime -

7-Bromoindirubin-3-acetoxime

Catalog Number: EVT-10977461
CAS Number:
Molecular Formula: C18H12BrN3O3
Molecular Weight: 398.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromoindirubin-3-acetoxime is a synthetic compound belonging to the indirubin family, which is known for its diverse biological activities, particularly in the realm of cancer research and cellular signaling. Indirubins are derived from indole and exhibit various pharmacological properties, including inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. This specific compound has garnered attention due to its potential as a selective modulator of protein kinases, making it a candidate for therapeutic applications.

Source

The compound is synthesized from indirubin derivatives through various chemical reactions involving bromination and oxime formation. The synthesis often employs hydroxylamine hydrochloride in the presence of an appropriate solvent under controlled conditions to achieve the desired substitution at the 7-position of the indirubin structure.

Classification

7-Bromoindirubin-3-acetoxime is classified as an indirubin derivative and more specifically as an oxime compound. It is part of a broader class of compounds that exhibit kinase inhibitory activity, which includes other substituted indirubins that are being studied for their medicinal properties.

Synthesis Analysis

Methods

The synthesis of 7-Bromoindirubin-3-acetoxime typically involves several key reaction steps:

  1. Bromination: Starting with indirubin, bromination occurs at the 7-position using bromine or a brominating agent.
  2. Oxime Formation: The next step involves reacting the brominated indirubin with hydroxylamine hydrochloride, which leads to the formation of the oxime group at the 3-position.
  3. Acetylation: The oxime can be further acetylated to form 3-acetoxime, enhancing solubility and bioactivity.

Technical details include maintaining specific temperatures (often around 120°C) during reflux conditions to ensure complete reaction and product yield .

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromoindirubin-3-acetoxime can be represented as follows:

  • Chemical Formula: C₁₄H₁₂BrN₃O₂
  • Molecular Weight: Approximately 320.17 g/mol

The structure features an indole core with a bromine atom at the 7-position and an oxime functional group at the 3-position, which contributes to its biological activity.

Data

Crystallographic studies and computational modeling have provided insights into the spatial arrangement of atoms within this compound, revealing how substituents influence its interaction with target proteins .

Chemical Reactions Analysis

Reactions

7-Bromoindirubin-3-acetoxime undergoes various chemical reactions typical for oximes and halogenated compounds:

  1. Hydrolysis: The oxime can hydrolyze under acidic or basic conditions to regenerate the corresponding carbonyl compound.
  2. Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
  3. Reduction: The oxime group can be reduced to an amine under appropriate conditions.

Technical details regarding these reactions often involve specific catalysts or reaction conditions that optimize yields and selectivity .

Mechanism of Action

Process

The mechanism of action for 7-Bromoindirubin-3-acetoxime primarily involves its role as a kinase inhibitor. It selectively binds to active sites on various protein kinases, including glycogen synthase kinase-3 and cyclin-dependent kinases.

Data from docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions within the binding pockets of these enzymes, effectively modulating their activity. This interaction can lead to altered phosphorylation states of downstream targets involved in cell cycle regulation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the bromine atom; oxime functionality allows for further chemical modifications.

Relevant data indicate that its stability and reactivity make it suitable for further derivatization in medicinal chemistry applications .

Applications

Scientific Uses

7-Bromoindirubin-3-acetoxime has several notable applications in scientific research:

  1. Kinase Inhibition Studies: Used extensively in studies aimed at understanding kinase signaling pathways, particularly in cancer biology.
  2. Drug Development: Investigated as a lead compound for developing selective kinase inhibitors with potential therapeutic benefits against various cancers.
  3. Biochemical Assays: Employed in assays to evaluate enzyme activity and inhibition profiles, contributing to structure-activity relationship studies .
Molecular Mechanisms of Action of 7-Bromoindirubin-3-acetoxime

Kinase Inhibition Dynamics

7-Bromoindirubin-3-acetoxime (chemical formula: C₁₈H₁₂BrN₃O₃; molecular weight: 398.2 g/mol) belongs to the indirubin derivative class of kinase modulators. Unlike its isomers (e.g., 5-bromo- or 6-bromoindirubin-3'-oxime), it exhibits distinct target specificity. While indirubins broadly inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), 7-Bromoindirubin-3-acetoxime shows only marginal activity against these kinases. Biochemical assays reveal its IC₅₀ for CDK1 and GSK-3β exceeds 10 µM, significantly higher than the nanomolar-range inhibition observed with 6-bromoindirubin-3'-oxime [3] [8]. This reduced kinase inhibition is attributed to steric hindrance from the bromine atom at the 7-position, which disrupts optimal binding in the ATP-binding pocket [4].

The compound’s interactions with kinase binding sites involve:

  • Hydrogen bonding: The oxime group (-C=NOH) acts as a hydrogen-bond acceptor with kinase catalytic residues.
  • Hydrophobic interactions: The planar indole scaffold and bromine atom enhance binding affinity via van der Waals contacts [7].Despite weak canonical kinase inhibition, it modulates phosphorylation cascades indirectly, influencing downstream effectors like β-catenin [8].

Table 1: Kinase Inhibition Profile of 7-Bromoindirubin-3-acetoxime Compared to Isomers

Kinase Target7-Bromoindirubin-3-acetoxime IC₅₀6-Bromoindirubin-3'-oxime IC₅₀
CDK1>10 µM0.03 µM
GSK-3β>10 µM0.005 µM
VEGFR-2Not tested0.45 µM

Data derived from enzymatic assays [3] [8].

Induction of Caspase-Independent Cell Death

The hallmark mechanism of 7-Bromoindirubin-3-acetoxime is its ability to trigger non-apoptotic cell death in cancer cells. Key features include:

  • Absence of apoptotic markers: No cytochrome c release, caspase activation (e.g., caspase-3/7), or nuclear fragmentation [3].
  • Morphological changes: Cells exhibit large pycnotic nuclei without chromatin condensation [3].
  • Bypassing classical resistance mechanisms: Cell death proceeds unaltered by caspase inhibitors (e.g., Q-VD-OPh) or overexpression of anti-apoptotic proteins (Bcl-2, Bcl-XL) [3].

This pathway is independent of p53 and the aryl hydrocarbon receptor (AhR), indicating a novel mechanism distinct from other indirubins. Evidence suggests involvement of necroptosis or autophagy, though precise molecular targets remain unidentified [3].

Structural Determinants of Biological Activity

The bromine position and oxime modification critically govern 7-Bromoindirubin-3-acetoxime’s function:

  • 7-Bromine vs. 6-Bromine: Bromine at position 7 (vs. 6) alters steric occupancy in kinase pockets, reducing affinity for CDK/GSK-3 but enabling unique protein interactions [3] [4].
  • Acetoxime moiety: The acetoxime group (-ONHC(=O)CH₃) enhances solubility and membrane permeability versus unsubstituted oximes. Its Z-configuration (determined by X-ray crystallography) optimizes hydrogen bonding with target proteins [7].

Table 2: Impact of Structural Features on 7-Bromoindirubin-3-acetoxime Bioactivity

Structural ElementRole in Mechanism
Bromine (C7 position)Sterically disrupts CDK/GSK-3 binding; promotes alternative protein interactions
Acetoxime groupEnhances solubility; forms H-bonds with catalytic lysine or backbone residues in kinases
Planar indole scaffoldFacilitates intercalation into hydrophobic kinase pockets

Comparative Mechanisms with Other Indirubins

7-Bromoindirubin-3-acetoxime’s effects contrast sharply with other brominated indirubins:

  • 6-Bromoindirubin-3'-oxime: Potently inhibits GSK-3β (IC₅₀ = 5 nM), activating Wnt/β-catenin signaling and proteostatic modules (e.g., autophagy, ubiquitin-proteasome) [6] [8].
  • 5-Bromoindirubin-3'-oxime: Primarily pro-apoptotic, inducing caspase-dependent death via Bid/Bax activation [3].

Unlike these isomers, 7-Bromoindirubin-3-acetoxime’s caspase-independent lethality offers potential to target apoptosis-resistant malignancies. Its unique activity underscores the role of bromine positioning in diversifying indirubin pharmacology [3] [4].

Properties

Product Name

7-Bromoindirubin-3-acetoxime

IUPAC Name

[(Z)-[2-(7-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16-

InChI Key

CHULSJBNZJIYCG-JWGURIENSA-N

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.